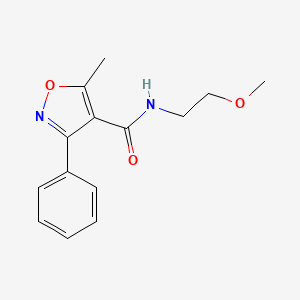
N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide (MEPIC) is a chemical compound that belongs to the class of isoxazolecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and its activation results in the inhibition of neuronal activity. N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide enhances the binding of GABA to its receptor, resulting in increased inhibitory neurotransmission and the subsequent pharmacological effects.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been found to improve learning and memory in mice. N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been investigated for its potential neuroprotective effects in the treatment of neurodegenerative disorders. It has been shown to inhibit the aggregation of beta-amyloid, a protein that is implicated in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects at low doses. However, N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several limitations as well. It has poor water solubility, which can make it difficult to administer in vivo. N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One potential avenue of research is the development of more water-soluble derivatives of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide that can be administered more easily in vivo. Another area of research is the investigation of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide's potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and to explore its potential as a neuroprotective agent in the treatment of neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds via the formation of an amide bond between the carboxylic acid group and the amine group of 2-methoxyethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-12(14(17)15-8-9-18-2)13(16-19-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMVBVVROXGYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-fluoro-2-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5103136.png)
![6,9,12,20,23,28-hexaoxa-1,3,15,17-tetraazabicyclo[15.8.5]triacontane-2,16-dithione](/img/structure/B5103146.png)
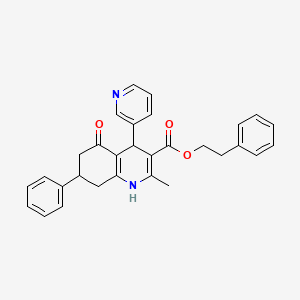

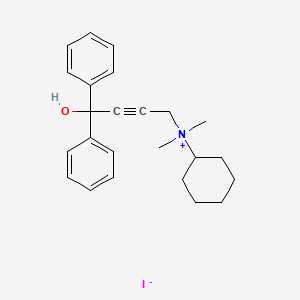
![N,4-dimethyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5103164.png)
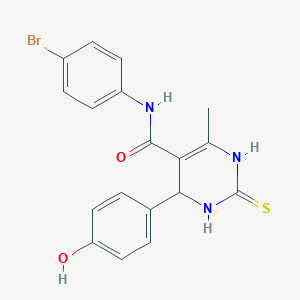

![2-[5-({[(2,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5103189.png)
![4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5103197.png)
![4,4'-[(3-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5103200.png)
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5103207.png)
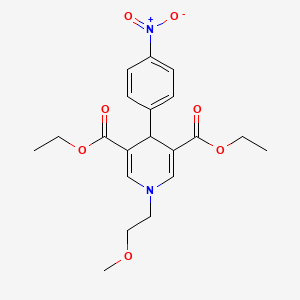
![4-{2-(acetylamino)-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5103226.png)